molecular formula C18H18O2 B14309516 Ethyl (3,4-dihydrophenanthren-1-yl)acetate CAS No. 112467-96-6

Ethyl (3,4-dihydrophenanthren-1-yl)acetate

Cat. No.: B14309516
CAS No.: 112467-96-6
M. Wt: 266.3 g/mol
InChI Key: IYYXKOIDRNNJJJ-UHFFFAOYSA-N
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Description

Ethyl (3,4-dihydrophenanthren-1-yl)acetate is an organic compound that belongs to the class of esters It is derived from phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3,4-dihydrophenanthren-1-yl)acetate typically involves the esterification of 3,4-dihydrophenanthrene-1-acetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3,4-dihydrophenanthren-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (3,4-dihydrophenanthren-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3,4-dihydrophenanthren-1-yl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenanthrene derivative, which can then interact with biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar reactivity but different structural features.

    Phenanthrene derivatives: Compounds with similar aromatic structures but different functional groups.

Uniqueness

Ethyl (3,4-dihydrophenanthren-1-yl)acetate is unique due to its combination of the phenanthrene core and the ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

112467-96-6

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

ethyl 2-(3,4-dihydrophenanthren-1-yl)acetate

InChI

InChI=1S/C18H18O2/c1-2-20-18(19)12-14-7-5-9-17-15-8-4-3-6-13(15)10-11-16(14)17/h3-4,6-8,10-11H,2,5,9,12H2,1H3

InChI Key

IYYXKOIDRNNJJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CCCC2=C1C=CC3=CC=CC=C23

Origin of Product

United States

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